Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide) is a potent, orally bioavailable, multi-targeted kinase inhibitor. [, ] It was discovered as part of a research program at Bristol-Myers Squibb focused on developing novel Src family kinase inhibitors. [] Dasatinib exhibits nanomolar to subnanomolar inhibitory activity against a range of tyrosine kinases, including Src family kinases (Src, Lck, Yes, Fyn), Bcr-Abl, c-Kit, and PDGFR. [, ] This broad spectrum of activity makes it a valuable tool in both basic research and drug development.
While the provided literature does not include a detailed molecular structure analysis of Dasatinib, it does discuss a putative binding model for Lck kinase inhibition. [] This model, based on molecular modeling, highlights key hydrogen bond interactions between Dasatinib and the kinase active site. Importantly, the proposed binding mode was later corroborated by the published crystal structure of Dasatinib bound to the structurally similar Abl kinase. []
The metabolism of Dasatinib has been extensively studied. [] In vivo, it undergoes oxidative metabolism primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and flavin-containing monooxygenase 3 (FMO3). [] Major metabolic pathways include N-dealkylation, N-oxidation, carboxylic acid formation, and hydroxylation. [] These reactions highlight the potential for metabolic instability and drug-drug interactions.
Dasatinib functions as a ATP-competitive kinase inhibitor. [] It binds to the ATP-binding site of target kinases, preventing ATP binding and subsequent phosphorylation of downstream substrates. [] This inhibition of kinase activity disrupts various signaling pathways involved in cell proliferation, survival, and migration, ultimately leading to its therapeutic effects.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: